1-(naphtho[2,1-b]furan-1-ylacetyl)indoline
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Overview
Description
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline is a complex organic compound that combines the structural motifs of naphthofuran and indoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline typically involves multi-step organic reactions. One common method involves the initial formation of the naphtho[2,1-b]furan moiety through a three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine . This intermediate is then coupled with an indoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphtho[2,1-b]furan-1-ylacetylindoline derivatives with additional oxygen-containing groups, while reduction might yield simpler derivatives with fewer double bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline can be compared with other similar compounds, such as:
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran moiety and may have similar electronic properties.
Indoline derivatives: These compounds share the indoline moiety and may have similar biological activities.
The uniqueness of this compound lies in its combination of these two structural motifs, which can result in unique properties and applications.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-21(23-12-11-16-6-2-4-8-19(16)23)13-17-14-25-20-10-9-15-5-1-3-7-18(15)22(17)20/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNHVLLBDQCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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